molecular formula C23H28N2O5S B11934739 Arylsulfonamide 64B

Arylsulfonamide 64B

Cat. No.: B11934739
M. Wt: 444.5 g/mol
InChI Key: CQGIUFASDNXPRB-UHFFFAOYSA-N
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Description

Arylsulfonamide 64B is a small molecule inhibitor that targets the hypoxia-induced factor (HIF) pathway. It has shown significant potential in inhibiting the expression of c-Met and CXCR4, which are key drivers of tumor invasion and metastasis. This compound has been studied extensively for its antitumor effects, particularly in the context of uveal melanoma, a prevalent and lethal intraocular malignancy in adults .

Preparation Methods

The synthesis of Arylsulfonamide 64B involves several steps, including the formation of the arylsulfonamide core structure. The synthetic route typically includes the reaction of an arylamine with a sulfonyl chloride under basic conditions to form the sulfonamide bond. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Arylsulfonamide 64B undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified arylsulfonamide derivatives .

Scientific Research Applications

Arylsulfonamide 64B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Arylsulfonamide 64B involves the disruption of the HIF transcriptional complex. It interferes with the binding of HIF-1α to p300/CBP co-factors, which are essential for the transcription of hypoxia-responsive genes. By inhibiting this interaction, this compound reduces the expression of genes like c-Met and CXCR4, which are involved in tumor invasion and metastasis .

Comparison with Similar Compounds

Arylsulfonamide 64B is unique in its potent inhibition of the HIF pathway. Similar compounds include:

This compound stands out due to its high potency, chemical stability, and favorable pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

N-cyclobutyl-N-[(2,2-dimethylpyrano[3,2-b]pyridin-6-yl)methyl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C23H28N2O5S/c1-23(2)13-12-19-20(30-23)10-8-16(24-19)15-25(17-6-5-7-17)31(26,27)18-9-11-21(28-3)22(14-18)29-4/h8-14,17H,5-7,15H2,1-4H3

InChI Key

CQGIUFASDNXPRB-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=N2)CN(C3CCC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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